Potassium Isovalerate

Catalog No.
S1941091
CAS No.
589-46-8
M.F
C5H9KO2
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Isovalerate

CAS Number

589-46-8

Product Name

Potassium Isovalerate

IUPAC Name

potassium;3-methylbutanoate

Molecular Formula

C5H9KO2

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C5H10O2.K/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

CVYMWYSVRFZPCL-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)[O-].[K+]

Canonical SMILES

CC(C)CC(=O)[O-].[K+]
  • Nutritional Research: Isovaleric acid is a branched-chain fatty acid found in some foods and can be produced by gut bacteria. Potassium Isovalerate, being a salt of Isovaleric acid, might be of interest in studies related to gut health and metabolism. Researchers might explore its effects on gut microbiota composition or its potential as a dietary supplement.
  • Pharmaceutical Research: Isovaleric acid has been shown to have some neuroprotective properties in animal studies (). Potassium Isovalerate, due to its close relation to Isovaleric acid, could be investigated for its potential use in neurological disorders.

Potassium isovalerate is a potassium salt derived from isovaleric acid, which has the chemical formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2 or  CH3)2CHCH2COOH\text{ CH}_3)_2\text{CHCH}_2\text{COOH}. This compound appears as a white crystalline solid and is highly soluble in water. It is commonly used in various applications, including food flavoring and as a chemical intermediate in organic synthesis. The compound's unique structure, featuring a branched-chain alkyl group, contributes to its distinctive properties and biological activities.

There is currently no scientific research available on the mechanism of action of potassium isovalerate.

  • Isovaleric Acid: Can be irritating to skin and eyes and may have neurotoxic effects at high doses [].
  • Potassium Salts: Generally considered to be low-hazard but can cause irritation upon contact.
Typical of carboxylate salts:

  • Neutralization Reactions: When reacted with strong acids, potassium isovalerate produces the corresponding acid and a salt.
    K++C5H10O2+HClC5H10O2+KCl\text{K}^++\text{C}_5\text{H}_{10}\text{O}_2^-+\text{HCl}\rightarrow \text{C}_5\text{H}_{10}\text{O}_2+\text{KCl}
  • Decomposition: Under certain conditions, potassium isovalerate can decompose to release isovaleric acid and potassium hydroxide:
    C5H10O2KC5H10O2+KOH\text{C}_5\text{H}_{10}\text{O}_2\text{K}\rightarrow \text{C}_5\text{H}_{10}\text{O}_2+\text{KOH}
  • Esterification: Potassium isovalerate can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

Potassium isovalerate exhibits various biological activities, primarily due to its role as a salt of isovaleric acid. It has been noted for its potential effects on metabolism, particularly in relation to branched-chain amino acids. In mammals, including humans, isovaleryl-CoA (derived from isovaleric acid) serves as an intermediate in the metabolism of these amino acids. Additionally, high levels of isovaleric acid can lead to metabolic disorders such as isovaleric acidemia, characterized by an accumulation of this compound due to enzyme deficiencies.

Potassium isovalerate can be synthesized through several methods:

  • Neutralization Reaction: Mixing isovaleric acid with potassium carbonate or potassium bicarbonate in an aqueous solution leads to the formation of potassium isovalerate:
    C5H10O2+K2CO32C5H10O2K+H2O+CO2\text{C}_5\text{H}_{10}\text{O}_2+\text{K}_2\text{CO}_3\rightarrow 2\text{C}_5\text{H}_{10}\text{O}_2\text{K}+\text{H}_2\text{O}+\text{CO}_2
  • Evaporation Method: Following the neutralization, the solution can be evaporated to remove excess acid and isolate potassium isovalerate.

Potassium isovalerate finds use in various fields:

  • Food Industry: It serves as a flavoring agent due to its pleasant odor when converted into esters.
  • Pharmaceuticals: Used as an intermediate in the synthesis of various medicinal compounds.
  • Agriculture: It may be employed as a fertilizer component due to its potassium content.

Studies on potassium isovalerate interactions primarily focus on its metabolic pathways and effects on gut microbiota. Research indicates that it may influence the production of short-chain fatty acids by gut bacteria, which play essential roles in maintaining gut health and metabolic processes. Additionally, its interaction with branched-chain amino acids has implications for energy metabolism.

Potassium isovalerate shares similarities with several other compounds, particularly those related to branched-chain fatty acids. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Isovaleric AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Strong odor; used in flavoring and perfumes
Valeric AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Straight-chain counterpart; also has a pungent odor
2-Methylbutanoic AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Isomer of isovaleric acid; different odor profile
Potassium ValerateC5H10O2K\text{C}_5\text{H}_{10}\text{O}_2\text{K}Salt form of valeric acid; similar applications

Uniqueness of Potassium Isovalerate

What sets potassium isovalerate apart from these compounds is its specific branched structure, which influences its solubility and reactivity compared to straight-chain fatty acids. Its unique properties make it particularly valuable in both industrial and biological contexts.

Other CAS

589-46-8

Dates

Modify: 2024-04-14

Explore Compound Types